N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide
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Overview
Description
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide typically involves the reaction of 1-acetyl-1H-indole-3-carbaldehyde with cyanoacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
2,3-Dihydro-1H-indole: A structural analog with different chemical properties.
Uniqueness
N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-2-cyanoacetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(1-acetylindol-3-yl)prop-2-enylidene]amino]-2-cyanoacetamide |
InChI |
InChI=1S/C16H14N4O2/c1-12(21)20-11-13(14-6-2-3-7-15(14)20)5-4-10-18-19-16(22)8-9-17/h2-7,10-11H,8H2,1H3,(H,19,22)/b5-4+,18-10+ |
InChI Key |
CSVQLOLLYDLQHZ-NBGMOQMUSA-N |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=C/C=N/NC(=O)CC#N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=CC=NNC(=O)CC#N |
Origin of Product |
United States |
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